2-fluoro-7H-purine
Overview
Description
2-Fluoro-7H-purine is a fluorinated derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-7H-purine typically involves the Balz-Schiemann reaction, where 2-aminopurine is diazotized and subsequently fluorodediazoniated in the presence of aqueous fluoroboric acid . This method, although yielding low quantities, can be optimized by protecting the purine N-9 position to simplify purification . Another approach involves the reaction of 2-tributylstannyl derivatives of purine nucleosides with an electrophilic fluorine source .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization-fluorodediazoniation processes, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-7H-purine undergoes various chemical reactions, including nucleophilic substitution, where the fluorine atom can be displaced by nucleophiles such as amines . It also participates in electrophilic aromatic substitution reactions, albeit less frequently due to the electron-withdrawing nature of the fluorine atom .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alkyl halides, with reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce additional substituents onto the purine ring.
Major Products: The major products of these reactions include various substituted purines, which can be further functionalized for use in medicinal chemistry and other applications .
Scientific Research Applications
2-Fluoro-7H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-7H-purine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and inhibit the activity of enzymes such as ribonucleotide reductase . This inhibition can lead to the cessation of DNA synthesis and cell proliferation, making it a potent anticancer and antiviral agent .
Comparison with Similar Compounds
2-Chloropurine: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromopurine: Contains a bromine atom and exhibits different reactivity and biological activity profiles.
2-Iodopurine: The presence of an iodine atom makes it more suitable for certain radiolabeling applications.
Uniqueness: 2-Fluoro-7H-purine is unique due to the strong electron-withdrawing effect of the fluorine atom, which enhances its stability and reactivity in various chemical reactions. This property also contributes to its effectiveness as a therapeutic agent .
Properties
IUPAC Name |
2-fluoro-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTUXUIQQBLIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)F)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401930 | |
Record name | 2-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1598-61-4 | |
Record name | 2-Fluoropurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-7H-purine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P4RZ2AVZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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